molecular formula C12H8N2O B14467452 9-nitroso-1H-indeno[2,1-b]pyridine CAS No. 65939-02-8

9-nitroso-1H-indeno[2,1-b]pyridine

Cat. No.: B14467452
CAS No.: 65939-02-8
M. Wt: 196.20 g/mol
InChI Key: OCIOOYWGIQUZKH-UHFFFAOYSA-N
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Description

9-nitroso-1H-indeno[2,1-b]pyridine is a heterocyclic compound that belongs to the class of indeno-pyridine derivatives This compound is characterized by the presence of a nitroso group (-NO) attached to the indeno-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-nitroso-1H-indeno[2,1-b]pyridine typically involves multi-component reactions. One common method involves the reaction of heterocyclic ketene aminals with bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile as a promoter or reactant. The reaction is carried out under reflux conditions in ethanol with p-toluenesulfonic acid as the catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-nitroso-1H-indeno[2,1-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Catalytic reduction can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indeno-pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions include nitro, amino, and substituted indeno-pyridine derivatives, which can be further utilized in various applications.

Scientific Research Applications

9-nitroso-1H-indeno[2,1-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-nitroso-1H-indeno[2,1-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, leading to the modulation of biological pathways. The compound’s structure allows it to interact with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    1H-indeno[2,1-b]pyridine: Lacks the nitroso group, leading to different chemical and biological properties.

    9-nitro-1H-indeno[2,1-b]pyridine: Contains a nitro group instead of a nitroso group, resulting in different reactivity and applications.

    1H-imidazo[1,2-a]indeno[2,1-e]pyridine:

Uniqueness

The presence of the nitroso group in 9-nitroso-1H-indeno[2,1-b]pyridine imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

65939-02-8

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

9-nitroso-1H-indeno[2,1-b]pyridine

InChI

InChI=1S/C12H8N2O/c15-14-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)12/h1-7,13H

InChI Key

OCIOOYWGIQUZKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CNC3=C2N=O

Origin of Product

United States

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